molecular formula C17H17FN2O5S3 B2825165 N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1209732-62-6

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2825165
CAS No.: 1209732-62-6
M. Wt: 444.51
InChI Key: SKVBSOAZLNQDKE-UHFFFAOYSA-N
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Description

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the core isoxazole structure, followed by the introduction of the sulfonyl and thiophene groups through specific reagents and catalysts. Common reaction conditions include controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonyl groups or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
  • N-(2-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Uniqueness

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S3/c1-11-17(12(2)25-20-11)28(23,24)19-10-16(15-4-3-9-26-15)27(21,22)14-7-5-13(18)6-8-14/h3-9,16,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVBSOAZLNQDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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